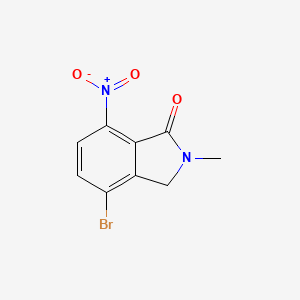

4-Bromo-2-methyl-7-nitroisoindolin-1-one

Description

Significance of the Isoindolinone Scaffold in Contemporary Organic Chemistry

The isoindolinone scaffold is recognized as a "privileged" structure in medicinal chemistry and organic synthesis. researchgate.net This status is attributed to its rigid framework and its capacity for diverse substitution patterns, which allows for precise molecular recognition in biological systems. evitachem.com Isoindolinones are the core structure of many natural products, pharmaceuticals, and synthetic dyes. rsc.orgnih.gov Their prevalence in numerous bioactive molecules, including those with anticancer, anti-inflammatory, and antihypertensive properties, underscores their importance. researchgate.netmdpi.com The development of synthetic methods to access these structures has been a significant focus for organic chemists, leading to a wide array of applications. nih.govchim.it

Overview of Substituted Isoindolinones within Chemical Synthesis

Substituted isoindolinones are crucial building blocks in the synthesis of complex molecules. acs.org The development of efficient methods for creating 3-substituted isoindolinones, in particular, has attracted considerable interest from both academic and industrial researchers due to the pharmacological activity often associated with this substitution pattern. acs.org Synthetic strategies are diverse, ranging from the resolution of racemic mixtures to more advanced catalytic asymmetric methodologies. chim.it Techniques such as tandem reactions, C-H functionalization, and palladium-catalyzed carbonylations have been employed to construct the isoindolinone core. researchgate.netorganic-chemistry.org The ability to introduce various functional groups onto the aromatic ring and the lactam nitrogen allows chemists to fine-tune the electronic and steric properties of the molecule, making substituted isoindolinones versatile intermediates for drug discovery and materials science. evitachem.comrsc.org

Contextualization of 4-Bromo-2-methyl-7-nitroisoindolin-1-one within the Broader Isoindolinone Chemical Space

This compound is a distinct molecule within the vast isoindolinone family, characterized by a specific arrangement of functional groups that impart unique reactivity. evitachem.com The core isoindolinone structure is substituted with a bromine atom at the 4-position, a methyl group on the lactam nitrogen (position 2), and a nitro group at the 7-position. evitachem.com

This particular substitution pattern makes it a valuable intermediate in synthetic chemistry. evitachem.com The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the construction of more complex molecular architectures. evitachem.com The nitro group at the 7-position is a strong electron-withdrawing group, which influences the molecule's electronic properties. It can also be chemically reduced to form an amino group, providing a route to further functionalization. evitachem.com The methyl group at the 2-position modulates the basicity of the lactam nitrogen and provides steric influence. evitachem.com Consequently, this compound is primarily utilized in pharmaceutical research and development as a building block for synthesizing more elaborate target molecules. evitachem.com

Chemical and Physical Properties

The specific functionalization of this compound defines its chemical identity and physical characteristics.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1257996-66-9 |

| Molecular Formula | C₉H₇BrN₂O₃ |

| Molecular Weight | 271.07 g/mol |

| Appearance | Crystalline solid |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound during its synthesis and use.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) absorption from the lactam at approximately 1700 cm⁻¹. Asymmetric and symmetric stretches for the nitro (NO₂) group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. evitachem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, the methyl group attached to the nitrogen should appear as a singlet at approximately δ 3.0-4.0 ppm. The aromatic protons would show characteristic signals in the δ 7.5-8.5 ppm range. evitachem.com |

| Mass Spectrometry (MS) | The mass spectrum will display a characteristic isotope pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M⁺ and M+2) at m/z 270 and 272. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-7-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPCFZWYPADLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Bromo 2 Methyl 7 Nitroisoindolin 1 One

Electrophilic Aromatic Substitution Patterns on the Isoindolinone Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the isoindolinone's benzene (B151609) ring strongly influence the position and rate of further substitution. The available positions for substitution on this molecule are C-5 and C-6.

The aromatic ring of 4-Bromo-2-methyl-7-nitroisoindolin-1-one is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the bromo substituent at C-4 and the nitro substituent at C-7.

Nitro Group (at C-7): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects. vaia.commakingmolecules.com It withdraws electron density from the entire aromatic ring, making it less nucleophilic. makingmolecules.com As a meta-director, the nitro group at C-7 directs incoming electrophiles away from the ortho (C-6) and para (C-5, relative to C-2 which is blocked) positions. vaia.comorganicchemistrytutor.com

Bromine Atom (at C-4): Halogens like bromine are also deactivating due to their electronegativity (inductive effect, -I), which withdraws electron density from the ring. makingmolecules.com However, they possess lone pairs of electrons that can be donated into the ring through resonance (+M), which directs incoming electrophiles to the ortho and para positions. youtube.com In this case, the bromine at C-4 would direct incoming electrophiles to its ortho position (C-5) and its para position (C-7, which is already substituted).

The combined influence of these two groups makes electrophilic aromatic substitution on this molecule challenging. Both groups deactivate the ring, requiring more forceful reaction conditions. makingmolecules.com The directing effects are conflicting: the nitro group deactivates the C-5 and C-6 positions, while the bromine atom directs towards C-5. The C-5 position is ortho to the bromine and meta to the nitro group, while the C-6 position is meta to the bromine and ortho to the nitro group. Given that strong deactivators like the nitro group exert a dominant effect, any potential electrophilic attack would be significantly hindered, with the meta-directing influence of the nitro group making both remaining positions unfavorable.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitro (-NO₂) | C-7 | Strong Deactivating (-I, -M) | Meta-director |

| Bromo (-Br) | C-4 | Weak Deactivating (-I, +M) | Ortho, Para-director |

| Carbonyl (-C=O) | C-1 | Deactivating (-I, -M) | Meta-director |

The methyl group attached to the nitrogen atom at position 2 (N-2) primarily exerts its influence on the lactam ring rather than directly on the aromatic nucleus.

Electronic Effect: The N-methyl group is an electron-donating group through induction (+I). This effect slightly increases the electron density on the nitrogen atom. However, this influence on the reactivity of the separate aromatic ring in electrophilic substitution is minimal compared to the powerful effects of the bromo and nitro groups.

Steric Effect: Sterically, the methyl group is relatively small and does not significantly hinder potential reactions on the aromatic ring at positions C-5 and C-6. Its primary steric role would be to influence reactions occurring directly at the nitrogen or adjacent carbonyl group. In related systems, larger N-alkyl groups can create significant steric hindrance, affecting reactions like cyclization.

Nucleophilic Substitution Reactions in Brominated Isoindolinones

Nucleophilic substitution on the aromatic ring of this compound centers on the displacement of the bromide ion from the C-4 position.

The bromine at C-4 is attached to an sp²-hybridized carbon of the aromatic ring, making it inherently unreactive towards classic SN1 and SN2 reactions. youtube.comlibretexts.org However, it can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. byjus.comnih.gov

In this compound:

The nitro group at C-7 is meta to the bromine and therefore cannot effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. stackexchange.com

The carbonyl group of the lactam ring at C-1 is ortho to the bromine. This group is strongly electron-withdrawing and can help stabilize the negative charge that develops in the ring during the nucleophilic attack via the addition-elimination mechanism characteristic of SNAr. stackexchange.comlibretexts.org

Therefore, the reactivity of the C-4 position towards nucleophiles is enhanced by the ortho-carbonyl group, making SNAr reactions with strong nucleophiles (e.g., amines, thiols) plausible. evitachem.comdalalinstitute.com The reaction proceeds via a two-step mechanism: initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the departure of the bromide leaving group to restore aromaticity. nih.govlibretexts.org

SN1 and SN2 reactions are characteristic of nucleophilic substitution at sp³-hybridized carbon atoms (alkyl halides). libretexts.orgchemicalnote.com

Inapplicability at C-4: The carbon atom of the C-Br bond is part of an aromatic ring and is sp²-hybridized. SN2 reactions are precluded due to the steric hindrance of the ring, which prevents the required backside attack. youtube.com SN1 reactions are precluded because the formation of the corresponding aryl cation is energetically highly unfavorable. youtube.comquora.com

Relevance Elsewhere: These mechanisms would only be relevant if an alkyl halide substituent were present elsewhere on the molecule, for instance, on the N-methyl group (e.g., an N-(bromoethyl) group). For the core structure of this compound, SN1 and SN2 mechanisms are not viable pathways for substitution on the aromatic ring.

Reduction and Oxidation Chemistry of the Isoindolinone Core and Substituents

The functional groups on the molecule allow for specific reduction and oxidation reactions.

Reduction: The most readily reducible functional group in the molecule is the nitro group at C-7. Aromatic nitro groups can be selectively reduced to primary amines using a variety of reagents, a transformation that is fundamental in the synthesis of many pharmaceutical compounds. nih.gov This reaction is generally compatible with the presence of an aryl halide. nih.govorganic-chemistry.org The resulting 7-amino-4-bromo-2-methylisoindolin-1-one (B567583) would have significantly different electronic properties, as the amino group is a strong activating group for electrophilic aromatic substitution.

Table 2: Common Reagents for the Reduction of the Aromatic Nitro Group

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | May cause dehalogenation under certain conditions. nih.gov |

| H₂/Raney Nickel | Catalytic hydrogenation | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Metal in acidic medium | A classic and effective method. organic-chemistry.org |

| SnCl₂/HCl | Metal salt in acid | Mild method, good for preserving other functional groups. commonorganicchemistry.com |

Oxidation: The isoindolinone core is relatively robust. However, the N-methyl group could potentially be oxidized to an N-formyl or N-carboxyl group under strong oxidizing conditions. The benzylic methylene (B1212753) group (C-3) of the isoindolinone ring can also be oxidized to a carbonyl group (phthalimide) using certain iron-based catalytic systems. digitellinc.com Additionally, some metal-free strategies using molecular iodine can facilitate the oxidation of C-H bonds adjacent to a cyclic amine, potentially leading to lactam formation from a precursor isoindoline (B1297411). acs.org

Reduction of the Nitro Group to Amine Functionality

The nitro group at the C-7 position is a key functional handle that can be readily converted to an amino group, providing a crucial intermediate for further derivatization. This transformation is a standard reaction in organic synthesis and can be achieved with high efficiency.

The reduction of the nitro group on the isoindolinone ring to an amine is typically accomplished using common reducing agents. These reactions involve reagents such as hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum) or metal hydrides. This conversion transforms the electron-withdrawing nature of the nitro group into the electron-donating character of the resulting amine, significantly altering the electronic properties of the aromatic ring and influencing the reactivity of the other substituents. The product of this reaction is 7-Amino-4-bromo-2-methylisoindolin-1-one.

Table 1: Reduction of Aromatic Nitro Group

| Starting Material | Reagents/Conditions | Product |

| This compound | H₂, Pd/C or Metal Hydrides | 7-Amino-4-bromo-2-methylisoindolin-1-one |

Reduction of the Lactam Moiety

The lactam, a cyclic amide, is another site for chemical transformation, although its reduction is more challenging than that of the nitro group. The reduction of amides typically requires powerful reducing agents.

Strong hydrides, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the lactam carbonyl group completely to a methylene group. masterorganicchemistry.commasterorganicchemistry.com This reaction converts the isoindolin-1-one (B1195906) to the corresponding isoindoline. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom, which is coordinated to the aluminum species, to form an intermediate iminium ion. A second hydride addition to the iminium ion yields the final amine product. chemistrysteps.com This transformation is valuable for accessing the isoindoline core structure from isoindolinone precursors. researchgate.net Several catalytic systems, including those based on nickel, have also been developed for the reduction of lactams. nih.govorganic-chemistry.org

Table 2: General Reaction for Lactam Reduction

| Starting Material Class | Reagent | Product Class |

| Isoindolin-1-one | 1. LiAlH₄ 2. H₂O | Isoindoline |

Cycloaddition and Rearrangement Processes Involving Isoindolinones

While transformations of the existing functional groups on this compound are crucial, the isoindolinone core itself is often the target of synthesis via cycloaddition and rearrangement reactions. These methods provide powerful strategies for constructing the bicyclic ring system.

Cycloaddition Reactions: Various cycloaddition strategies are employed to build the isoindoline or isoindolinone framework. These include:

[4+2] Cycloadditions: Intramolecular formal [4+2] cycloaddition reactions of N-acylenamides, generated in situ from hydroxylactam derivatives of isoindolinone, can be used to synthesize complex spiro-isoindolinone structures. acs.orgnii.ac.jp

[3+2] Cycloadditions: The synthesis of isoindolines can be achieved through the intramolecular [3+2] cycloaddition of azides and the [3+2] cycloaddition of azomethine ylides. osi.lv

[2+2+2] Cycloadditions: Palladium- and Iridium-catalyzed [2+2+2] cycloadditions have been developed as a direct method for synthesizing the isoindoline core. researchgate.netresearchgate.net

Rearrangement Processes: The formation of substituted isoindolinones often involves rearrangement steps. A common pathway includes the nucleophilic addition to an ortho-substituted benzaldehyde (B42025) (like 2-cyanobenzaldehyde), followed by a cyclization and subsequent rearrangement to yield the stable lactam ring of the isoindolinone. organic-chemistry.orgyoutube.comyoutube.com For example, the reaction between 2-cyanobenzaldehyde (B126161) and a substituted aniline (B41778) involves the initial attack of the amine nitrogen on the aldehyde carbonyl. The resulting intermediate then cyclizes via attack on the cyano group, followed by a rearrangement to furnish the 3-substituted isoindolin-1-one product.

Chemo- and Regioselectivity in Multi-substituted Isoindolinone Systems

The presence of multiple reactive sites on a molecule like this compound makes chemo- and regioselectivity critical considerations in its synthetic applications. The ability to selectively manipulate one functional group while leaving others intact is essential for creating complex molecular architectures.

Key Reactive Sites and Selective Transformations:

Nitro Group (C7): As discussed, this group can be selectively reduced to an amine without affecting the bromo group or the lactam under appropriate conditions (e.g., catalytic hydrogenation).

Bromo Group (C4): The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution (SNA_r). The choice of catalyst and reaction conditions can direct reactivity to this site. For instance, palladium-catalyzed reactions are frequently used to form new carbon-carbon or carbon-heteroatom bonds at this position. mdpi.com The electronic nature of the ring, influenced by the nitro group, facilitates SNA_r reactions.

Lactam Moiety: The N-H proton of an unsubstituted lactam can be deprotonated, and the α-carbon (C3) can be functionalized. In the N-methylated title compound, reactivity at the C3 position can be achieved through the generation of an enolate or related nucleophile under strong basic conditions.

Aromatic Ring: The protons on the benzene ring can be targets for electrophilic aromatic substitution, although the electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards this type of reaction.

Achieving selectivity often depends on a careful choice of reagents, catalysts, and reaction conditions. mdpi.com For instance, the reduction of the nitro group with H₂/Pd-C is highly selective and will not typically reduce the lactam or cleave the C-Br bond. Conversely, a strong nucleophile might preferentially displace the bromine atom via an SNA_r mechanism due to activation by the ortho-nitro group. The steric hindrance and electronic effects of the substituents play a crucial role in directing the regiochemical outcome of these reactions. mdpi.com

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Bromo-2-methyl-7-nitroisoindolin-1-one. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the different types of protons present in the molecule. The aromatic region is expected to show characteristic signals for the protons on the substituted benzene (B151609) ring, typically appearing in the chemical shift range of δ 7.5-8.5 ppm. organic-chemistry.org The precise chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons would provide definitive information about their relative positions on the isoindolinone core and the influence of the bromo and nitro substituents.

The methyl group attached to the nitrogen atom (the N-methyl group) is expected to produce a singlet in the upfield region of the spectrum, likely around δ 3.0-4.0 ppm. organic-chemistry.org The absence of coupling for this signal would confirm the presence of a methyl group attached to a non-proton-bearing atom. The methylene (B1212753) protons of the isoindolinone ring would also give rise to characteristic signals, the chemical shift and multiplicity of which would be influenced by the adjacent carbonyl group and the aromatic ring.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 7.5 - 8.5 | Doublet, Doublet of doublets |

| N-Methyl Protons | 3.0 - 4.0 | Singlet |

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in this compound. The carbonyl carbon of the lactam ring is expected to be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic carbons would produce a series of signals in the δ 120-150 ppm region, with the carbons directly attached to the electron-withdrawing nitro group and the bromine atom showing distinct chemical shifts. The carbon of the N-methyl group would be observed in the upfield region, generally between δ 20-30 ppm.

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160 - 170 |

| Aromatic Carbons | 120 - 150 |

| N-Methyl Carbon | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

A strong absorption band is expected for the carbonyl group (C=O) of the lactam ring, typically appearing around 1700 cm⁻¹. organic-chemistry.org The presence of the nitro group (NO₂) would be confirmed by two characteristic strong absorption bands: an asymmetric stretching vibration around 1530 cm⁻¹ and a symmetric stretching vibration near 1350 cm⁻¹. organic-chemistry.org The C-N stretching vibration of the lactam and the C-Br stretching vibration would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Lactam Carbonyl (C=O) | ~1700 |

| Asymmetric Nitro Stretch (NO₂) | ~1530 |

| Symmetric Nitro Stretch (NO₂) | ~1350 |

| C-H Aromatic Stretch | 3000 - 3100 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. organic-chemistry.org For this compound, with a molecular formula of C₉H₇BrN₂O₃, the molecular ion peaks would be expected at m/z 270 and 272. Analysis of the fragmentation pattern can provide further structural confirmation by identifying the loss of specific fragments, such as the nitro group or the methyl group.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | 270 | Corresponding to ⁷⁹Br isotope |

Vibrational Spectroscopy (Raman) for Molecular Structure Analysis

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful non-destructive analytical technique used to provide a detailed fingerprint of a molecule's vibrational modes. researchgate.nethoriba.com This method relies on the inelastic scattering of monochromatic light, typically from a laser, which results in a shift in the energy of the scattered photons. horiba.com This energy shift corresponds to the specific vibrational frequencies of the bonds within the molecule, offering insights into its chemical composition, molecular structure, and polymorphism. horiba.commdpi.com

For a complex organic molecule like this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups and skeletal framework. While specific experimental data for this compound is not available, analysis of related structures allows for a theoretical assignment of expected Raman shifts.

Expected Raman Spectral Features:

The Raman spectrum of this compound can be conceptually divided into several regions, each corresponding to the vibrations of specific functional groups:

Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene ring are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the nitrogen atom would exhibit symmetric and asymmetric stretching vibrations, generally found in the 2980-2870 cm⁻¹ range.

Carbonyl (C=O) Stretching: The lactam carbonyl group is a strong Raman scatterer and is expected to show a prominent band. In related isoindolinone structures, this C=O stretching vibration is typically found in the region of 1720-1660 cm⁻¹. researchgate.net

Nitro (NO₂) Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. The symmetric stretching vibration usually appears as a strong band in the 1350-1315 cm⁻¹ region, while the asymmetric stretch is found at higher wavenumbers, typically between 1560-1515 cm⁻¹.

Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The substitution pattern on the ring will influence the exact position and number of these bands.

C-N Stretching: The stretching vibrations of the C-N bonds in the isoindolinone ring and the bond to the methyl group would be expected in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 700-500 cm⁻¹ region, due to the high mass of the bromine atom.

Hypothetical Raman Data Table:

The following table presents a hypothetical set of significant Raman bands for this compound, based on characteristic group frequencies from similar molecules. It is important to note that these are educated estimations and have not been experimentally verified for this specific compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Asymmetric CH₃ Stretch | ~2960 | Medium |

| Symmetric CH₃ Stretch | ~2870 | Medium |

| Carbonyl (C=O) Stretch | 1720 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |

| Asymmetric NO₂ Stretch | 1560 - 1515 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1315 | Strong |

| C-N Stretch | 1300 - 1100 | Medium |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Detailed Research Findings:

Although no direct research on the Raman spectrum of this compound is published, studies on related isoindolinone pigments confirm the presence of characteristic amide bands. For instance, research on isoindolinone yellow pigments shows strong Raman signals for the amide II band around 1560 cm⁻¹. researchgate.netresearchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have been effectively used to predict and assign vibrational frequencies for complex organic molecules, which could be a viable approach to theoretically elucidate the Raman spectrum of the title compound. nih.gov Such computational methods, when correlated with experimental data from analogous compounds, provide a robust framework for structural characterization in the absence of direct experimental measurement.

Computational and Theoretical Investigations of 4 Bromo 2 Methyl 7 Nitroisoindolin 1 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. thaiscience.infoscirp.org It is widely employed to predict various molecular properties, providing insights that are often in good agreement with experimental data. For 4-Bromo-2-methyl-7-nitroisoindolin-1-one, DFT calculations can elucidate its electronic behavior and reactivity patterns.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. thaiscience.info The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Heterocyclic Compounds (Note: The following data are illustrative and based on typical values for similar compounds as specific data for this compound is not available in the cited literature.)

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Substituted Isoindolinones | -6.0 to -7.5 | -1.0 to -2.5 | 3.5 to 5.0 |

| Nitroaromatic Compounds | -6.5 to -8.0 | -2.0 to -3.5 | 3.0 to 4.5 |

Electronic Structure Analysis: Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be derived from HOMO and LUMO energies, respectively, through Koopmans' theorem. The ionization potential is the energy required to remove an electron from a molecule, and it is related to the energy of the HOMO (IP ≈ -EHOMO). A lower HOMO energy corresponds to a higher ionization potential, indicating that the molecule does not easily donate electrons.

Electron affinity is the energy released when an electron is added to a molecule, and it is related to the energy of the LUMO (EA ≈ -ELUMO). A higher LUMO energy (less negative) suggests a lower electron affinity, meaning the molecule does not readily accept electrons. These parameters are critical for understanding the behavior of this compound in redox reactions.

Molecular Orbital Visualization and Analysis

DFT calculations also allow for the visualization of the spatial distribution of the HOMO and LUMO. thaiscience.info The resulting molecular orbital plots show the regions of a molecule that are most likely to be involved in chemical reactions. For a molecule like this compound, the HOMO is expected to be distributed over the more electron-rich parts of the molecule, while the LUMO is likely to be localized on the electron-deficient regions, such as the nitro group and the carbonyl group. This analysis helps in predicting the sites for electrophilic and nucleophilic attacks. nih.gov

Reactivity Indices Prediction

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of a molecule to undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different molecules and for understanding the nature of their chemical interactions. researchgate.net

Molecular Modeling and Simulation Approaches

In addition to electronic structure calculations, molecular modeling and simulation techniques are employed to study the three-dimensional structure and conformational flexibility of this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a molecule with several rotatable bonds, multiple conformers can exist, each with a different energy level. Computational methods can be used to perform a systematic search for the various possible conformations. mdpi.com

Following the identification of possible conformers, energy minimization is carried out to determine the most stable conformation, which corresponds to the global minimum on the potential energy surface. mdpi.com This process involves adjusting the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the lowest energy. The resulting optimized structure provides valuable information about the molecule's shape and steric properties, which are important for its interaction with other molecules. While specific conformational studies on this compound are not documented in the searched literature, this type of analysis is standard in the computational study of organic molecules. mdpi.commdpi.com

Advanced Research Perspectives and Future Directions for 4 Bromo 2 Methyl 7 Nitroisoindolin 1 One

Development of Novel and Efficient Synthetic Methodologies for Multi-substituted Isoindolinones

The synthesis of multi-substituted isoindolinones, such as 4-Bromo-2-methyl-7-nitroisoindolin-1-one, often requires multi-step procedures that can be inefficient. Future research will likely focus on the development of novel, efficient, and atom-economical synthetic methods. One promising avenue is the use of transition-metal-catalyzed C-H activation and functionalization reactions. nih.gov These methods allow for the direct introduction of substituents onto the aromatic ring of the isoindolinone core, potentially streamlining the synthesis of complex derivatives. For instance, palladium- or rhodium-catalyzed reactions could be employed to introduce the bromo and nitro groups with high regioselectivity. nih.gov

Another area of development is the use of one-pot, multi-component reactions (MCRs). MCRs, such as the Ugi reaction, can rapidly generate molecular complexity from simple starting materials in a single step, offering an efficient route to diverse isoindolinone libraries. researchgate.net The diastereoselective synthesis of multi-substituted isoindolines via sequential Ugi and aza-Michael addition reactions has been demonstrated as an effective strategy. researchgate.net Adapting these MCR strategies could provide a more direct and versatile synthesis of this compound and its analogs.

| Synthetic Strategy | Description | Potential Advantages |

| Transition-Metal Catalysis | Direct functionalization of C-H bonds on the isoindolinone core using catalysts like palladium or rhodium. nih.gov | High regioselectivity, reduced number of synthetic steps, improved atom economy. |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product, such as the Ugi reaction. researchgate.net | Rapid generation of molecular diversity, operational simplicity, high efficiency. |

| Photoredox Catalysis | Utilization of visible light to initiate catalytic cycles for the formation of isoindolinone scaffolds. | Mild reaction conditions, access to unique reactive intermediates. |

Exploration of Complex Molecular Architectures Incorporating the Isoindolinone Scaffold

The isoindolinone core of this compound can serve as a foundational building block for the construction of more complex molecular architectures. Future research will likely explore the incorporation of this scaffold into larger, polycyclic systems with potential applications in materials science and medicinal chemistry. The unique electronic properties imparted by the bromo and nitro substituents could be leveraged in the design of novel functional materials.

One approach involves the use of the isoindolinone as a dienophile or dipolarophile in cycloaddition reactions to construct fused ring systems. The development of intramolecular Diels-Alder strategies has proven powerful in the synthesis of complex natural products containing the isoindolinone moiety. nih.gov Furthermore, the synthesis of spirocyclic compounds, where the isoindolinone core is fused to another ring system at a single carbon atom, represents another exciting direction. Spiro[indoline-3,3′-indolizine]s have been synthesized with high regio- and stereospecificity through one-pot three-component reactions. st-andrews.ac.uk

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological activity. Advanced spectroscopic and structural characterization techniques will play a pivotal role in this endeavor. While standard techniques like NMR and mass spectrometry are essential, more advanced methods can provide deeper insights.

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. In cases where single crystals can be obtained, X-ray crystallography provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. The electrochemical properties of functionalized isoindolinones can be studied using techniques like cyclic voltammetry to understand their redox behavior. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Confirms the precise substitution pattern and stereochemistry. |

| X-ray Crystallography | Definitive three-dimensional structure in the solid state. | Provides accurate bond lengths, angles, and intermolecular packing information. |

| Cyclic Voltammetry | Redox potentials and electrochemical behavior. researchgate.net | Elucidates the electronic effects of the bromo and nitro groups on the isoindolinone core. |

| HPLC-qToF-MS | High-resolution mass spectrometry for accurate mass determination and fragmentation analysis. nih.gov | Confirms the molecular formula and provides insights into the molecule's stability and fragmentation pathways. |

Continued Theoretical Prediction of Chemical Behavior and Properties of Isoindolinone Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the chemical behavior and properties of molecules like this compound. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (IR spectra), and electronic properties such as HOMO-LUMO energy gaps. acs.org These theoretical predictions can complement experimental data and provide a deeper understanding of the molecule's reactivity and potential applications.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with biological targets, such as enzymes or receptors. nih.gov This information is invaluable for the rational design of new drug candidates. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of isoindolinone derivatives with their biological activity, guiding the synthesis of more potent compounds. mdpi.com

Strategies for Chemo- and Regioselective Functionalization of Isoindolinone Frameworks

The existing bromo and nitro groups on the this compound framework offer opportunities for further selective functionalization. The development of chemo- and regioselective reactions is crucial for modifying these positions without affecting other parts of the molecule. For example, the bromine atom can be selectively replaced or coupled with other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.

The nitro group can be selectively reduced to an amine, which can then be further derivatized to introduce a wide range of functionalities. The development of orthogonal protection and deprotection strategies will be key to achieving selective transformations at different positions on the isoindolinone ring. The regioselective functionalization of quinolines and related heterocycles through C-H activation provides a roadmap for similar strategies to be applied to the isoindolinone core. mdpi.com

Design Principles for New Chemical Entities based on Isoindolinone Structures

The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. nih.gov The unique substitution pattern of this compound can be used as a starting point for the design of new chemical entities (NCEs) with tailored biological activities. The design principles will involve a modular approach, where different substituents are systematically introduced to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies will be essential to understand how modifications to the bromo, methyl, and nitro groups, as well as the core isoindolinone structure, affect biological activity. For example, replacing the bromine atom with other halogens or different functional groups could modulate the compound's lipophilicity and binding interactions. Similarly, modifying the N-methyl group could influence solubility and metabolic stability. Molecular modeling and computational screening will play a crucial role in prioritizing the synthesis of the most promising derivatives. nih.gov

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-2-methyl-7-nitroisoindolin-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the isoindolinone core. Key steps include bromination at the 4-position, methylation at the 2-position, and nitration at the 7-position. Solvent selection (e.g., tetrahydrofuran or acetonitrile) and temperature control are critical for optimizing yield and selectivity. For example, nitration may require low temperatures (−10°C to 0°C) to prevent over-oxidation, while bromination could utilize catalytic Lewis acids (e.g., FeBr₃) under reflux conditions . Purification often involves column chromatography with gradient elution (hexane/ethyl acetate).

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is recommended. NMR helps confirm substituent positions (e.g., bromine’s deshielding effect on adjacent protons), while IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography (using software like SHELXL or ORTEP-III ) resolves absolute stereochemistry and bond angles, particularly for verifying nitro group orientation .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by electron-withdrawing effects from the nitro group, enabling efficient palladium-catalyzed aryl-aryl bond formation. Researchers should optimize ligand selection (e.g., XPhos) and base (e.g., Cs₂CO₃) to minimize dehalogenation side reactions .

Advanced Research Questions

Q. How can conflicting data between computational (DFT) models and experimental NMR spectra be resolved?

Discrepancies often arise from solvation effects or conformational flexibility. To address this:

Q. What strategies improve regioselectivity during nitration of the isoindolinone core?

Nitration at the 7-position competes with 5- or 6-position substitution. To enhance selectivity:

- Use mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).

- Introduce steric directing groups (e.g., methyl at 2-position) to block undesired sites.

- Monitor reaction progress via TLC with UV visualization .

Q. How can X-ray crystallography data refine the structural understanding of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. Use SHELXL for refinement, applying restraints for disordered nitro groups. Compare thermal ellipsoid plots (ORTEP-3 ) to assess dynamic disorder. For poorly diffracting crystals, synchrotron radiation improves resolution .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and track nitro group reduction via IR.

- Metabolic stability : Use liver microsome assays to identify CYP450-mediated modifications .

Q. How do electronic effects of the nitro group impact electrophilic substitution reactions?

The nitro group’s meta-directing and deactivating nature reduces electrophilic attack at adjacent positions. Computational analysis (NBO charges) quantifies electron density distribution, while Hammett σ constants predict substituent effects. Experimental validation via bromination or sulfonation reactions confirms theoretical predictions .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing bromine with chlorine or methyl groups). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) .

Q. What statistical methods validate reproducibility in synthetic yield data?

Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess significance and calculate confidence intervals. For outlier detection, Grubbs’ test or Q-test ensures data integrity. Report yields as mean ± standard deviation (n ≥ 3) .

Methodological Tools

Q. Which software tools are recommended for crystallographic data visualization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.